Ethyl 3-(trichlorogermyl)butanoate
Description
Ethyl 3-(trichlorogermyl)butanoate is an organogermanium ester characterized by a trichlorogermyl (-GeCl₃) substituent at the β-position of the butanoate backbone. The trichlorogermyl group introduces significant steric and electronic effects, distinguishing it from conventional carbon-based esters.
Properties
CAS No. |
95681-70-2 |
|---|---|
Molecular Formula |
C6H11Cl3GeO2 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
ethyl 3-trichlorogermylbutanoate |
InChI |
InChI=1S/C6H11Cl3GeO2/c1-3-12-6(11)4-5(2)10(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
FEYBEZVKFIQNEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(trichlorogermyl)butanoate can be synthesized through the esterification of 3-(trichlorogermyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction scheme is as follows:
3-(trichlorogermyl)butanoic acid+ethanolH2SO4Ethyl 3-(trichlorogermyl)butanoate+water
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the esterification process. Additionally, the use of catalysts and solvents can be tailored to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trichlorogermyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-(trichlorogermyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(trichlorogermyl)butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of germanium-containing organic compounds, which are studied for their unique electronic and optical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties imparted by the germanium atom.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices, due to the presence of germanium.
Mechanism of Action
The mechanism of action of ethyl 3-(trichlorogermyl)butanoate depends on the specific application and the target molecule. In general, the presence of the trichlorogermyl group can enhance the compound’s reactivity and interaction with biological molecules. The germanium atom can participate in coordination chemistry, forming complexes with various biomolecules and potentially altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Ethyl 3-(trichlorogermyl)butanoate with structurally related esters, emphasizing substituent effects on volatility, stability, and bioactivity:
Key Findings from Comparative Analysis
Volatility and Stability: Esters with bulky substituents (e.g., -GeCl₃, -Br) exhibit reduced volatility compared to simpler analogs like ethyl 3-methylbutanoate. For example, ethyl octanoate (peak 21 in ) persists through multiple washings due to its longer alkyl chain, suggesting that bulky groups like -GeCl₃ may further enhance stability . The trichlorogermyl group’s electronegativity and steric hindrance likely reduce hydrolysis rates compared to hydroxylated analogs (e.g., Ethyl 3-hydroxybutanoate) .
Biological Activity: Esters with halogen or sulfur substituents (e.g., ethyl 3-(methylthio)propionate in ) show bioactivity in aroma or pest control.
Synthetic Utility: Brominated esters like Ethyl 2-bromo-3,3-dimethylbutanoate are intermediates in organic synthesis. Similarly, the trichlorogermyl group could enable germanium-carbon bond-forming reactions, relevant in organometallic chemistry .
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